N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate
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Overview
Description
N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a chlorophenoxy group, a dimethylamino group, and a trifluoroacetate group, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable phenylmethyl halide under basic conditions to form the chlorophenoxy intermediate.
Introduction of the Dimethylamino Group: The chlorophenoxy intermediate is then reacted with 3-(dimethylamino)propyl chloride in the presence of a base to introduce the dimethylamino group.
Coupling with Benzeneethanamine: The resulting compound is coupled with benzeneethanamine under appropriate conditions to form the final product.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Hydrochloride
- N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Sulfate
Uniqueness
N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its solubility and stability compared to other similar compounds
Properties
Molecular Formula |
C28H32ClF3N2O4 |
---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
3-[4-[2-[[3-(4-chlorophenoxy)phenyl]methylamino]ethyl]phenoxy]-N,N-dimethylpropan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H31ClN2O2.C2HF3O2/c1-29(2)17-4-18-30-24-11-7-21(8-12-24)15-16-28-20-22-5-3-6-26(19-22)31-25-13-9-23(27)10-14-25;3-2(4,5)1(6)7/h3,5-14,19,28H,4,15-18,20H2,1-2H3;(H,6,7) |
InChI Key |
KHWYVJZFLHKTNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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